5-Ethynyl-2-(m-tolyloxy)pyridine
Description
5-Ethynyl-2-(m-tolyloxy)pyridine (CAS: 2169370-21-0) is a pyridine derivative with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.25 g/mol . Its structure features an ethynyl group (-C≡CH) at the 5-position of the pyridine ring and a meta-methyl-substituted phenoxy (m-tolyloxy) group at the 2-position. The ethynyl group confers electron-withdrawing properties due to its sp-hybridized carbon, while the m-tolyloxy substituent enhances lipophilicity compared to unsubstituted phenoxy groups.
Properties
IUPAC Name |
5-ethynyl-2-(3-methylphenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-3-12-7-8-14(15-10-12)16-13-6-4-5-11(2)9-13/h1,4-10H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNIPYQEWNNOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenoxy/m-Tolyloxy Substituents
The compound is structurally closest to 5-Ethynyl-2-phenoxypyridine (CAS: 1363437-47-1, MW: 195.22 g/mol) and 2-Phenoxy-5-vinylpyridine (CAS: 1355195-66-2, MW: 197.24 g/mol) . Key differences include:
| Compound | Substituent at Pyridine 2-Position | Substituent at Pyridine 5-Position | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Ethynyl-2-(m-tolyloxy)pyridine | m-Tolyloxy (C₆H₄(CH₃)O-) | Ethynyl (-C≡CH) | 209.25 |
| 5-Ethynyl-2-phenoxypyridine | Phenoxy (C₆H₅O-) | Ethynyl (-C≡CH) | 195.22 |
| 2-Phenoxy-5-vinylpyridine | Phenoxy (C₆H₅O-) | Vinyl (-CH=CH₂) | 197.24 |
- Substituent Effects: The m-tolyloxy group introduces a methyl group at the meta position of the phenoxy ring, enhancing lipophilicity and steric bulk compared to the unsubstituted phenoxy group in 5-Ethynyl-2-phenoxypyridine. This may improve membrane permeability in biological systems .
Substituent Variations on the Pyridine Ring
Other pyridine derivatives with substituent variations include:
- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (): Features bromo and methoxy groups, which alter electronic properties and hydrogen-bonding capacity .
- 1-(5-Methoxypyridin-3-yl)ethanone () and 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (): Methoxy and methyl groups donate electrons, increasing pyridine ring basicity compared to ethynyl-substituted derivatives .
| Substituent Type | Example Compound | Electronic Effect | Potential Impact on Reactivity |
|---|---|---|---|
| Ethynyl (-C≡CH) | This compound | Strong electron-withdrawing | Enhanced electrophilicity |
| Methoxy (-OCH₃) | 1-(5-Methoxypyridin-3-yl)ethanone | Electron-donating | Increased basicity, reduced reactivity |
| Vinyl (-CH=CH₂) | 2-Phenoxy-5-vinylpyridine | Moderate electron-withdrawing | Intermediate reactivity |
Heterocyclic Derivatives
Compounds like (1-Thia-5-aza-4,5,6,7-tetrahydroinden-4-yl)(m-tolyloxy)methane () and triazolo[1,5-a]pyridines () incorporate fused heterocyclic systems . These structures exhibit:
- Diverse electronic profiles ; for example, sulfur in thiazolo rings () may participate in redox reactions.
Physicochemical Properties
- Molecular Weight: this compound (209.25 g/mol) is heavier than its phenoxy analogues due to the methyl group .
- Lipophilicity: The m-tolyloxy group likely increases logP compared to phenoxy derivatives, suggesting better lipid membrane penetration .
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